N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
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Overview
Description
N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a complex organic compound featuring an oxalamide moiety linked to a 4-ethoxyphenyl group and a 2-(1-methyl-1H-indol-5-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the indole derivative The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of tryptamine derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has shown potential in various assays, including antimicrobial, antiviral, and anticancer activities. Its indole core is particularly significant, as indole derivatives are known for their diverse biological effects.
Medicine: In medicine, the compound's derivatives could be explored for their therapeutic potential. The oxalamide moiety, in particular, has been associated with various pharmacological activities, making it a candidate for drug development.
Industry: In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The oxalamide group may also play a role in the compound's biological activity by interacting with biological macromolecules.
Molecular Targets and Pathways:
Receptors: The compound may bind to receptors involved in cell signaling pathways, influencing cellular responses.
Enzymes: It may inhibit or activate specific enzymes, leading to changes in metabolic processes.
Pathways: The compound could affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine: This compound shares structural similarities with the indole core and oxalamide group.
N-(2-{: 2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide: Another related compound with a similar indole and oxalamide structure.
Uniqueness: N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide stands out due to its specific substituents, which can influence its biological activity and chemical properties. The presence of the ethoxyphenyl group and the particular positioning of the indole ring contribute to its unique characteristics compared to other similar compounds.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-27-18-7-5-17(6-8-18)23-21(26)20(25)22-12-10-15-4-9-19-16(14-15)11-13-24(19)2/h4-9,11,13-14H,3,10,12H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRWASWHUQIIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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